molecular formula C5H10N4 B13155871 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine

1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13155871
M. Wt: 126.16 g/mol
InChI Key: YILAJIOQBHIIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the triazole family. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . This compound, in particular, has garnered attention for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine can be synthesized through a series of chemical reactions involving the formation of the triazole ring. One common method involves the use of “Click” chemistry, which is a copper-catalyzed azide-alkyne cycloaddition reaction . The reaction typically takes place in an aqueous medium, providing a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar “Click” chemistry techniques. The process is optimized for higher efficiency and yield, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit carbonic anhydrase-II enzyme by binding to its active site .

Comparison with Similar Compounds

    1-Ethyl-1H-1,2,3-triazole: Similar in structure but lacks the methyl group at the 5-position.

    5-Methyl-1H-1,2,3-triazole: Similar in structure but lacks the ethyl group at the 1-position.

    1-Benzyl-1H-1,2,3-triazole: Contains a benzyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

1-ethyl-5-methyltriazol-4-amine

InChI

InChI=1S/C5H10N4/c1-3-9-4(2)5(6)7-8-9/h3,6H2,1-2H3

InChI Key

YILAJIOQBHIIQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.